

CAS number for (S)-1,1,1-Trifluoro-2-propanol

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Compound of Interest

Compound Name: (S)-1,1,1-Trifluoro-2-propanol

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An In-depth Technical Guide to **(S)-1,1,1-Trifluoro-2-propanol** for Researchers and Drug Development Professionals

Introduction

(S)-1,1,1-Trifluoro-2-propanol, a chiral fluorinated alcohol, is a pivotal building block in modern medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group onto a chiral center significantly influences a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of **(S)-1,1,1-Trifluoro-2-propanol**, including its chemical properties, detailed experimental protocols for its synthesis, and its applications in pharmaceutical research.

Chemical and Physical Properties

(S)-1,1,1-Trifluoro-2-propanol is a colorless liquid with a pungent odor.[2] It is soluble in water and common organic solvents like ethanol and acetone.[2] The presence of the electron-withdrawing trifluoromethyl group enhances the acidity of the hydroxyl proton compared to its non-fluorinated analog, isopropanol.

Table 1: Physicochemical Properties of **(S)-1,1,1-Trifluoro-2-propanol**

Property	Value
CAS Number	3539-97-7
Molecular Formula	C ₃ H ₅ F ₃ O
Molecular Weight	114.07 g/mol
Density	1.235 ± 0.06 g/cm ³ (at 20°C)
Boiling Point	67.0 ± 35.0 °C (at 760 Torr)
Flash Point	38.8 ± 17.0 °C
pKa	12.53 ± 0.20 (Predicted)

Spectroscopic Data

While detailed spectra for the pure (S)-enantiomer are not readily available in all public databases, the racemic mixture has been characterized. For 1,1,1-trifluoropropan-2-ol, the following ¹H NMR data has been reported (400 MHz, CDCl₃): δ 1.17 (t, J = 6.4 Hz, 3H), 4.01-4.06 (m, 1H), 5.97 (d, J = 6.0 Hz, 1H).[3] ¹⁹F NMR is a crucial technique for confirming the purity and structure of fluorinated compounds, and it has been used to determine the optical purity of **(S)-1,1,1-trifluoro-2-propanol**, which was found to be 98.7% ee for the (S)-configuration in one study.[4]

Synthesis of (S)-1,1,1-Trifluoro-2-propanol

The enantioselective synthesis of **(S)-1,1,1-trifluoro-2-propanol** is of paramount importance. The primary methods involve the asymmetric reduction of the prochiral ketone, 1,1,1-trifluoroacetone.

Asymmetric Catalytic Hydrogenation

This method utilizes a chiral transition metal catalyst to achieve high enantioselectivity.[1] Ruthenium-based catalysts are commonly employed for this transformation.[2]

- Materials and Equipment:
 - High-pressure stainless steel autoclave

- 1,1,1-trifluoroacetone
- Ruthenium catalyst: $[\text{RuCl}_2((\text{S})\text{-3,5-tBu-MeOBIPHEP})((\text{R,R})\text{-DPEN})]$ or a similar Ru(II)-diphosphine-diamine complex
- Weak base (e.g., sodium formate)
- Additive (e.g., deionized water)
- High-purity hydrogen gas
- Distillation apparatus for purification
- Procedure:
 - Reactor Preparation: Ensure the stainless steel autoclave is clean and dry.
 - Charging the Reactor: In the air, charge the autoclave with 1,1,1-trifluoroacetone. Add the ruthenium catalyst at a substrate-to-catalyst (S/C) ratio of approximately 12,500.
 - Addition of Base and Additive: Introduce a weak base, such as sodium formate (0.01-10 mol% relative to the substrate), and an additive like water (0.1-50 wt% relative to the substrate).
 - Sealing and Purging: Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
 - Reaction Conditions: Pressurize the autoclave with hydrogen to $40\text{-}80 \times 10^5$ Pa. Heat the reaction mixture to $40\text{-}60^\circ\text{C}$ with constant stirring.
 - Monitoring the Reaction: Monitor the reaction progress by analyzing aliquots for the consumption of the starting material and the formation of the product using appropriate analytical techniques (e.g., GC, HPLC).
 - Work-up and Purification: Once the reaction is complete, cool the reactor, and carefully vent the hydrogen gas. The product, **(S)-1,1,1-trifluoro-2-propanol**, is then purified from the reaction mixture, typically by distillation.



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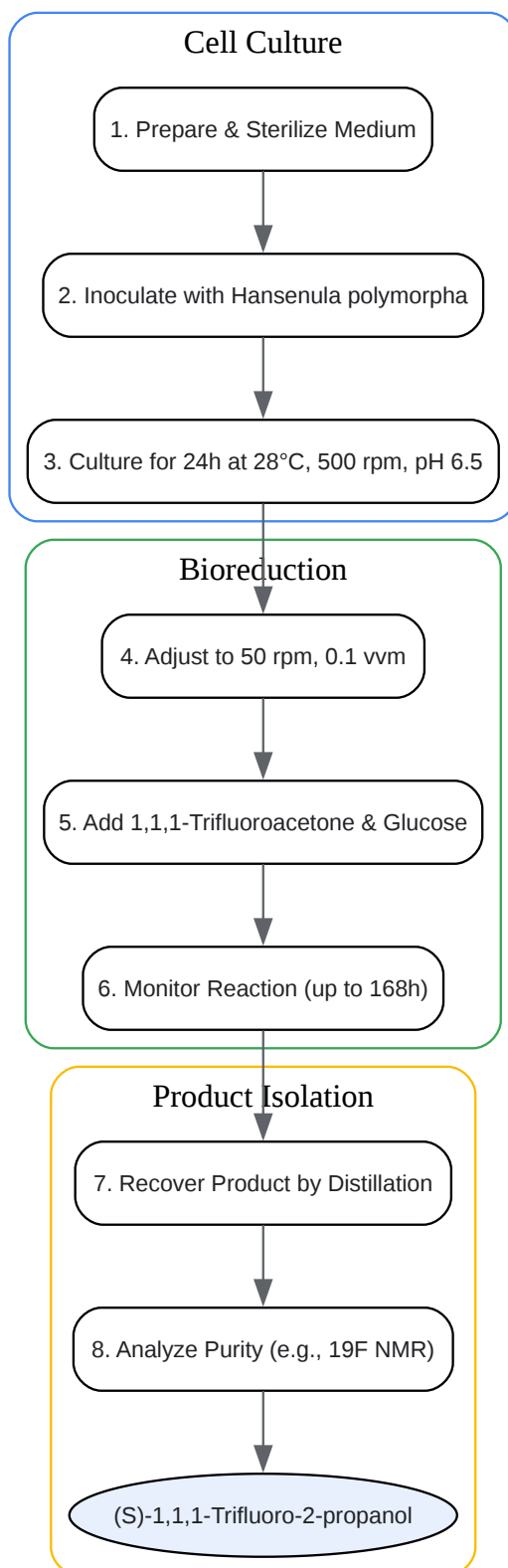
Workflow for Asymmetric Hydrogenation

Biocatalytic Reduction

Biocatalytic methods, often employing yeast or specific enzymes, offer a green and highly selective alternative for the synthesis of **(S)-1,1,1-trifluoro-2-propanol**.^[4]

- Materials and Equipment:
 - 5 L fermenter
 - Hansenula polymorpha NBRC0799
 - Liquid medium components: ion-exchanged water, glucose, peptone, yeast extract, potassium dihydrogenphosphate, dipotassium hydrogen phosphate
 - 1,1,1-trifluoroacetone
 - Aqueous ammonia for pH adjustment
 - Distillation apparatus
- Procedure:
 - Medium Preparation and Sterilization: Prepare a liquid medium consisting of 2000 mL of ion-exchanged water, 60 g of glucose, 30 g of peptone, 50 g of yeast extract, 4.8 g of potassium dihydrogenphosphate, and 2.5 g of dipotassium hydrogen phosphate. Charge the medium into a 5 L fermenter and sterilize by autoclaving (121°C for 60 minutes).

- **Inoculation and Culture:** Inoculate the sterile medium with a suspension of *Hansenula polymorpha*. Culture at 28°C with an air ventilation of 1 vvm and a stirring speed of 500 rpm for 24 hours. Maintain the pH at 6.5 using aqueous ammonia.
- **Bioreduction:** After the initial culture period, change the ventilation to 0.1 vvm and the stirring speed to 50 rpm. Add a solution of 125.2 g of 1,1,1-trifluoroacetone and 200 g of glucose in 300 mL of ion-exchanged water.
- **Monitoring the Reaction:** Monitor the reduction of the substrate every 24 hours. The reaction is terminated when the desired conversion is achieved (e.g., 94.9% yield after 168 hours).
- **Product Recovery:** After the reaction, the product is recovered from the reaction solution by distillation. The optical purity of the resulting **(S)-1,1,1-trifluoro-2-propanol** can be determined by ^{19}F -NMR.



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Workflow for Biocatalytic Reduction

Applications in Drug Development and Organic Synthesis

(S)-1,1,1-Trifluoro-2-propanol is a valuable chiral building block for the synthesis of more complex fluorinated organic compounds.[1] Its primary applications lie in:

- **Pharmaceutical Intermediates:** It serves as a precursor for various pharmaceutical intermediates.[4] The defined stereochemistry is crucial as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1]
- **Ion Channel Modulators:** This compound can be used to synthesize ion channel modulators for the potential treatment of neurological disorders.[4]
- **Agrochemicals:** It is also an important intermediate in the development of new agrochemicals.[4]

The trifluoromethyl group can enhance the chemical reactivity and stability of the molecules into which it is incorporated.[1]

Safety Information

(S)-1,1,1-Trifluoro-2-propanol may pose risks to human health and the environment. It is essential to handle this compound with appropriate safety precautions. Avoid contact with skin, eyes, and the respiratory tract.[2] Work in a well-ventilated area and avoid contact with oxidants and acids.[2] Always refer to the Safety Data Sheet (SDS) for complete and detailed safety information.

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